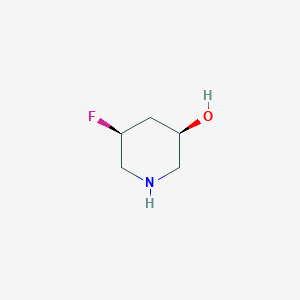
(3R,5S)-5-Fluoropiperidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(3R,5S)-5-fluoropiperidin-3-ol is a chiral fluorinated piperidine derivative. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of both a fluorine atom and a hydroxyl group in its structure makes it a valuable intermediate for the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3R,5S)-5-fluoropiperidin-3-ol typically involves the asymmetric reduction of a suitable precursor. One common method is the reduction of a fluorinated piperidinone using a chiral catalyst. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium or rhodium. The reaction is carried out under mild conditions to ensure high enantioselectivity and yield.
Industrial Production Methods
In an industrial setting, the production of Rel-(3R,5S)-5-fluoropiperidin-3-ol can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improves the overall efficiency of the process. The use of biocatalysts for the asymmetric reduction step is also being explored to make the process more environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions
Rel-(3R,5S)-5-fluoropiperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to remove the fluorine atom or to modify the piperidine ring.
Substitution: The fluorine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a fluorinated piperidinone, while substitution of the fluorine atom can produce a variety of functionalized piperidines.
Scientific Research Applications
Rel-(3R,5S)-5-fluoropiperidin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as a ligand in receptor binding studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Industry: The compound is used in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Rel-(3R,5S)-5-fluoropiperidin-3-ol is primarily related to its interaction with biological targets. The fluorine atom can enhance the binding affinity of the compound to specific receptors or enzymes. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target. These interactions can modulate the activity of the target protein, leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- Rel-(3R,5S)-3,5-difluoropiperidine
- Rel-(3R,5S)-5-acetyl-3-fluoropyrrolidin-2-one
- Rel-(3R,5S)-3,6,6-trimethylheptane-1,5-diol
Uniqueness
Rel-(3R,5S)-5-fluoropiperidin-3-ol is unique due to the specific arrangement of the fluorine and hydroxyl groups on the piperidine ring. This configuration can result in distinct pharmacokinetic and pharmacodynamic properties compared to other similar compounds. The presence of the fluorine atom can also enhance the metabolic stability of the compound, making it a valuable intermediate in drug development.
Properties
Molecular Formula |
C5H10FNO |
|---|---|
Molecular Weight |
119.14 g/mol |
IUPAC Name |
(3R,5S)-5-fluoropiperidin-3-ol |
InChI |
InChI=1S/C5H10FNO/c6-4-1-5(8)3-7-2-4/h4-5,7-8H,1-3H2/t4-,5+/m0/s1 |
InChI Key |
NEKACQUHAHXIIL-CRCLSJGQSA-N |
Isomeric SMILES |
C1[C@H](CNC[C@H]1F)O |
Canonical SMILES |
C1C(CNCC1F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


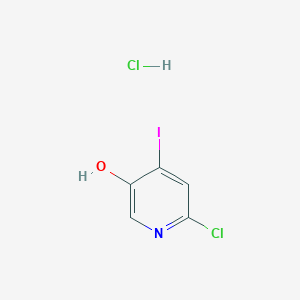



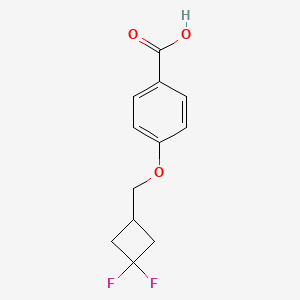
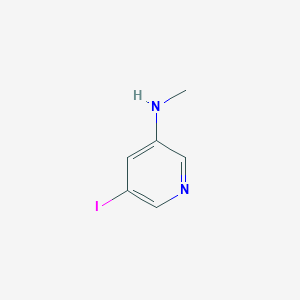
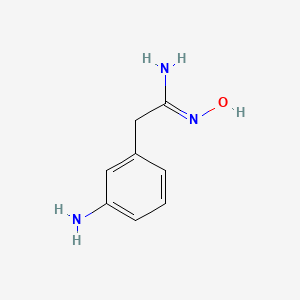
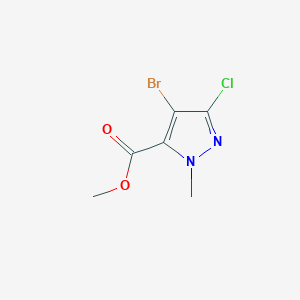
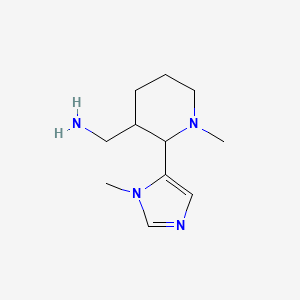
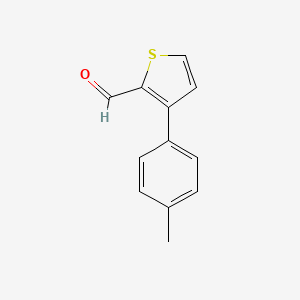


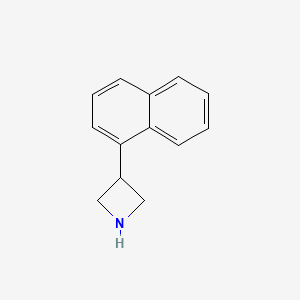
![(1R,1'S,4S)-6'-bromo-4-methoxy-5''-methyl-3'H-dispiro[cyclohexane-1,2'-indene-1',2''-imidazol]-4''-amine ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B15279509.png)
